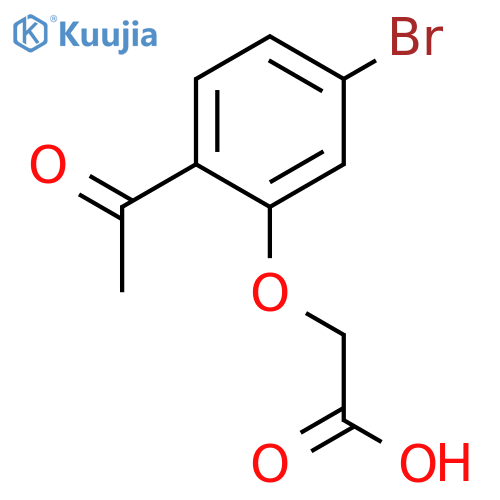

Cas no 90772-69-3 ((2-acetyl-5-bromophenoxy)acetic acid)

(2-acetyl-5-bromophenoxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- (2-acetyl-5-bromophenoxy)acetic acid

- 2-(2-acetyl-5-bromophenoxy)acetic acid

- MFCD04446107

- AKOS002233158

- 90772-69-3

- Z57392106

- acetic acid, 2-(2-acetyl-5-bromophenoxy)-

- AS-75418

- V10220

- CS-0272043

- SCHEMBL1530794

- DTXSID20303742

- NSC-160877

- KLOOPHNSSCTKMU-UHFFFAOYSA-N

- NSC160877

- STK816647

-

- インチ: InChI=1S/C10H9BrO4/c1-6(12)8-3-2-7(11)4-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)

- InChIKey: KLOOPHNSSCTKMU-UHFFFAOYSA-N

- SMILES: CC(=O)C1=C(C=C(C=C1)Br)OCC(=O)O

計算された属性

- 精确分子量: 271.968

- 同位素质量: 271.968

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 4

- 複雑さ: 254

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.6Ų

- XLogP3: 1.9

じっけんとくせい

- 密度みつど: 1.585

- Boiling Point: 408.9°C at 760 mmHg

- フラッシュポイント: 201.1°C

- Refractive Index: 1.573

- PSA: 63.60000

- LogP: 2.11510

(2-acetyl-5-bromophenoxy)acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR111598-1g |

(2-Acetyl-5-bromophenoxy)acetic acid |

90772-69-3 | 1g |

£170.00 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342713-1g |

2-(2-Acetyl-5-bromophenoxy)acetic acid |

90772-69-3 | 98% | 1g |

¥1641.00 | 2024-04-25 |

(2-acetyl-5-bromophenoxy)acetic acid 関連文献

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

(2-acetyl-5-bromophenoxy)acetic acidに関する追加情報

Introduction to (2-Acetyl-5-Bromophenoxy)Acetic Acid (CAS No: 90772-69-3)

The compound (2-Acetyl-5-Bromophenoxy)Acetic Acid, with the CAS number 90772-69-3, is a synthetic organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a phenolic group with an acetylated bromine substituent and an acetic acid moiety. The phenolic group serves as a versatile platform for various chemical reactions, while the bromine substituent introduces additional reactivity and specificity to the molecule.

Recent studies have highlighted the potential of (2-Acetyl-5-Bromophenoxy)Acetic Acid in the development of novel therapeutic agents. Researchers have explored its ability to modulate cellular signaling pathways, particularly those involving kinase inhibitors and receptor ligands. The compound's structure allows for precise targeting of specific biological systems, making it a promising candidate for drug design.

The synthesis of (2-Acetyl-5-Bromophenoxy)Acetic Acid involves a multi-step process that includes Friedel-Crafts acylation and subsequent bromination. These steps are carefully optimized to ensure high yield and purity of the final product. The compound's stability under various conditions has also been extensively studied, revealing its resistance to degradation under physiological conditions, which is a critical factor for its potential use in medicinal chemistry.

In terms of applications, (2-Acetyl-5-Bromophenoxy)Acetic Acid has shown promise in the field of agrochemistry as well. It has been investigated as a potential herbicide due to its ability to inhibit plant growth at specific stages. Field trials have demonstrated its efficacy in controlling invasive plant species without causing significant harm to surrounding ecosystems, which aligns with current trends toward sustainable agricultural practices.

Moreover, the compound's role in materials science cannot be overlooked. Its unique electronic properties make it a candidate for use in advanced materials such as polymer additives and nanomaterials. Recent research has focused on its ability to enhance the mechanical properties of polymers when incorporated as a functional additive.

The environmental impact of (2-Acetyl-5-Bromophenoxy)Acetic Acid has also been a topic of interest. Studies have shown that it degrades efficiently under aerobic conditions, reducing the risk of long-term environmental persistence. This characteristic is particularly important for compounds intended for agricultural or industrial use, where environmental safety is a primary concern.

In conclusion, (2-Acetyl-5-Bromophenoxy)Acetic Acid (CAS No: 90772-69-3) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers in chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

90772-69-3 ((2-acetyl-5-bromophenoxy)acetic acid) Related Products

- 1539951-78-4({1-2-(trifluoromethyl)phenylcyclobutyl}methanamine)

- 332057-79-1((2Z)-3-5-(2,3-dichlorophenyl)furan-2-yl-2-(Z)-morpholine-4-carbonylprop-2-enenitrile)

- 2228307-87-5(2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid)

- 2034997-57-2((2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide)

- 1261845-91-3(3,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyridine)

- 2171237-07-1((1S)-1-1-cyclopropyl-3-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)

- 2137667-82-2(4,6-Difluoro-2-(trichloromethyl)pyrimidine)

- 921536-07-4(5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)thiophene-2-sulfonamide)

- 1681-47-6(Azomethane-d6)

- 2138553-16-7(Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate)